molecular formula C9H11ClN4O2 B2475843 2-amino-N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)acetamide hydrochloride CAS No. 1172261-79-8

2-amino-N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)acetamide hydrochloride

Cat. No.: B2475843
CAS No.: 1172261-79-8
M. Wt: 242.66
InChI Key: UOTLDCOAMKZZPM-UHFFFAOYSA-N
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Description

2-amino-N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)acetamide hydrochloride is a chemical compound with the molecular formula C9H10N4O2·HCl It is a derivative of benzimidazole, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)acetamide hydrochloride typically involves the following steps:

    Formation of Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a carboxylic acid derivative, such as formic acid or acetic acid, to form the benzimidazole core.

    Acylation: The benzimidazole core is then acylated using an appropriate acylating agent, such as acetyl chloride or acetic anhydride, to introduce the acetamide group.

    Amination: The acetamide derivative is then subjected to amination using ammonia or an amine to introduce the amino group at the 2-position.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents like tetrahydrofuran (THF).

    Substitution: Alkyl halides, acyl chlorides; typically carried out in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzimidazole core.

    Reduction: Reduced derivatives with hydroxyl or amine groups.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

2-amino-N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)acetamide hydrochloride has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, antiviral, and anticancer properties.

    Biological Research: It is used in biological assays to study enzyme inhibition, receptor binding, and cellular uptake mechanisms.

    Material Science: The compound is explored for its potential use in the synthesis of novel materials with specific electronic or optical properties.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

Mechanism of Action

The mechanism of action of 2-amino-N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)acetamide hydrochloride involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.

    Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

    DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide
  • 2-amino-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide
  • 2-amino-N-(2-oxo-2,3-dihydro-1H-quinoxalin-5-yl)acetamide

Uniqueness

2-amino-N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)acetamide hydrochloride is unique due to its specific benzimidazole core structure, which imparts distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in research and industry.

Properties

IUPAC Name

2-amino-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2.ClH/c10-4-8(14)11-5-1-2-6-7(3-5)13-9(15)12-6;/h1-3H,4,10H2,(H,11,14)(H2,12,13,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOTLDCOAMKZZPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NC(=O)CN)NC(=O)N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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